molecular formula C13H11Cl2N5O3 B11519185 4-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine

4-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine

Cat. No.: B11519185
M. Wt: 356.16 g/mol
InChI Key: ZHMJTUZMLMQAFE-UHFFFAOYSA-N
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Description

4-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine is a complex organic compound that features prominently in various scientific research fields. This compound is characterized by its unique structure, which includes two oxadiazole rings and a dichlorophenoxy group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting from readily available precursors. The process generally includes the formation of the oxadiazole rings through cyclization reactions. The dichlorophenoxy group is introduced via nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

4-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole rings into other functional groups.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: The compound’s reactivity and stability make it suitable for various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-(2,4-Dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
  • 2-(2,4-Dichlorophenoxy)propanoic acid
  • 2,4-Dichlorophenoxyacetic acid

Uniqueness

Compared to these similar compounds, 4-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine stands out due to its dual oxadiazole rings, which impart unique chemical properties and reactivity. This structural feature enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C13H11Cl2N5O3

Molecular Weight

356.16 g/mol

IUPAC Name

4-[5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C13H11Cl2N5O3/c14-7-3-4-9(8(15)6-7)21-5-1-2-10-17-13(20-22-10)11-12(16)19-23-18-11/h3-4,6H,1-2,5H2,(H2,16,19)

InChI Key

ZHMJTUZMLMQAFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCC2=NC(=NO2)C3=NON=C3N

Origin of Product

United States

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